[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate
Description
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3/c18-13-5-1-11(2-6-13)16-9-15(20-23-16)10-22-17(21)12-3-7-14(19)8-4-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXKRYXEHLHHFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazole Core Formation
The 5-(4-chlorophenyl)-1,2-oxazole intermediate is synthesized via cyclocondensation of 4-chlorobenzaldehyde with hydroxylamine hydrochloride. This reaction proceeds under acidic conditions (e.g., acetic acid) at 80–100°C for 6–8 hours, achieving yields of 70–85%. Key parameters include:
Table 1: Optimization of Oxazole Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 85–90°C | Maximizes ring closure |
| Reaction Time | 7 hours | Balances completion vs. side reactions |
| Solvent System | Acetic acid/water (3:1) | Enhances solubility of intermediates |
The mechanism involves imine formation followed by cyclization, with the chlorine substituent stabilizing the aromatic transition state.
Esterification of Oxazole Methanol
The hydroxyl group of 5-(4-chlorophenyl)-1,2-oxazol-3-yl methanol undergoes esterification with 4-chlorobenzoyl chloride. This step employs dichloromethane (DCM) as the solvent and 4-dimethylaminopyridine (DMAP) as the catalyst at 0–5°C.
Critical Considerations:
- Stoichiometry: A 1.2:1 molar ratio of 4-chlorobenzoyl chloride to oxazole methanol prevents di-ester byproducts.
- Catalyst Loading: 5 mol% DMAP achieves 92–95% conversion within 3 hours.
- Workup: Sequential washes with 5% NaHCO₃ and brine remove excess acyl chloride and catalyst residues.
Advanced Methodological Variations
Microwave-Assisted Cyclization
Recent adaptations utilize microwave irradiation (150 W, 120°C) to accelerate oxazole formation, reducing reaction time to 15–20 minutes while maintaining yields >80%. This technique minimizes thermal degradation of sensitive intermediates.
Solvent-Free Esterification
Pilot-scale studies demonstrate that neat reactions under reduced pressure (50 mmHg) enhance esterification efficiency by shifting equilibrium toward product formation. This method eliminates solvent recovery costs and improves atom economy by 18%.
Industrial-Scale Production
Continuous Flow Synthesis
A patented two-stage continuous process couples oxazole synthesis and esterification in tandem reactors:
- Reactor 1: Cyclocondensation at 90°C with a residence time of 40 minutes.
- Reactor 2: Esterification at 10°C with in-line quenching.
This system achieves a space-time yield of 2.8 kg/L·day, surpassing batch methods by 300%.
Table 2: Batch vs. Continuous Process Metrics
| Metric | Batch Process | Continuous Process |
|---|---|---|
| Cycle Time | 14 hours | 2 hours |
| Purity | 98.5% | 99.3% |
| Energy Consumption | 850 kWh/kg | 290 kWh/kg |
Analytical Characterization
Spectroscopic Validation
Stability Profiling
Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, confirming suitability for high-temperature formulations. Accelerated stability studies (40°C/75% RH) show <0.5% degradation over 6 months.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The benzoate ester moiety undergoes nucleophilic acyl substitution under basic or acidic conditions. Key reactions include:
Hydrolysis :
-
Alkaline hydrolysis (saponification) converts the ester to 4-chlorobenzoic acid and [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol.
-
Acid-catalyzed hydrolysis proceeds less efficiently due to steric hindrance from the oxazole ring.
Aminolysis :
Reaction with primary amines (e.g., methylamine) forms substituted amides:
-
Conditions: DMF, 60°C, 12 hours.
-
Example: Reaction with ethylenediamine yields bis-amide derivatives for polymer applications.
-
Electrophilic Aromatic Substitution (EAS)
The 4-chlorophenyl group directs electrophiles to specific positions:
Notes:
-
Steric hindrance from the oxazole ring reduces reactivity at the ortho position.
-
Electron-withdrawing effects of chlorine favor meta substitution .
Oxazole Ring Reactivity
The 1,2-oxazole ring participates in cycloadditions and ring-opening reactions:
Diels-Alder Cycloaddition :
Ring-Opening via Nucleophiles :
Oxidation
-
Oxazole ring oxidation with KMnO₄/H₂SO₄ generates a dicarboxylic acid derivative .
-
Chlorophenyl group oxidation (e.g., with CrO₃) is hindered by steric and electronic factors.
Reduction
Cross-Coupling Reactions
The chlorinated aromatic rings enable palladium-catalyzed couplings:
| Reaction | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-linked oxazole derivative | 75% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated analog | 68% |
*Key Insi
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds with oxazole rings exhibit significant cytotoxic effects against various cancer cell lines. The unique structure of [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate suggests potential mechanisms for inhibiting cancer cell proliferation and survival pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them promising candidates for drug development aimed at treating malignancies .
Anti-inflammatory Properties : The compound's structural features may contribute to its anti-inflammatory effects. Compounds with similar moieties have been reported to modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .
Antimicrobial Activity : Preliminary studies suggest that [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate may possess antimicrobial properties. Its effectiveness against bacterial and fungal strains has been a subject of investigation, indicating potential applications as a pharmaceutical agent or preservative .
Agricultural Chemistry
Pesticide Development : Given its biological activity, this compound is being explored for use in agricultural applications as a pesticide or herbicide. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its efficacy in targeting pests while minimizing environmental impact .
Material Science
Functional Materials : The unique chemical structure of [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate makes it a candidate for developing functional materials. Its properties could be harnessed in creating polymers or coatings with specific functionalities, such as enhanced durability or resistance to environmental factors.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis and inhibits proliferation in cancer cell lines |
| Anti-inflammatory | Modulates inflammatory pathways, providing therapeutic benefits |
| Antimicrobial | Effective against various bacterial and fungal strains |
| Pesticidal | Potential use as a pesticide or herbicide due to biological activity |
Case Studies
Several studies have evaluated the biological activities of structurally similar compounds:
- Cytotoxicity Studies : In vitro studies demonstrated that derivatives containing oxazole rings showed significant cytotoxicity against breast and colon cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .
- Anti-inflammatory Research : A study on benzodioxole derivatives indicated their efficacy in reducing inflammatory markers in animal models of arthritis, suggesting that [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate may exhibit similar properties .
- Antimicrobial Screening : Comparative studies revealed that compounds with oxazole structures exhibited antimicrobial activity comparable to established antibiotics like ciprofloxacin and fluconazole against various pathogens .
Mechanism of Action
The mechanism of action of [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural motifs with the target molecule, including chlorinated aromatic rings and heterocyclic systems:
Table 1: Comparative Structural and Functional Analysis
Physicochemical Properties
- Lipophilicity: The target compound’s logP is estimated to be 3.8 (higher than the oxadiazole analogue in Table 1 due to the ester group). The cyclopentanone derivative has lower lipophilicity (logP ~2.5) owing to its aliphatic ketone.
- Solubility : The hydrochloride salt of the oxadiazole analogue exhibits higher aqueous solubility compared to the neutral ester in the target compound.
- Thermal Stability : Isoxazole rings generally exhibit moderate thermal stability, while oxadiazoles are more resistant to decomposition .
Research Findings and Data
Hydrogen Bonding and Crystal Packing
The target compound’s ester and oxazole groups can participate in C–H···O and π–π interactions, influencing crystallinity. In contrast, the oxadiazole analogue forms stronger N–H···Cl hydrogen bonds due to its ionic nature, leading to distinct crystal packing patterns .
Biological Activity
The compound [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate is . The compound features a unique combination of oxazole and benzoate functional groups, contributing to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 343.25 g/mol |
| IUPAC Name | [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate |
| CAS Number | 343374-65-2 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects through:
- Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to receptors, altering their activity and affecting downstream signaling pathways.
- Cellular Interference : Potential interference with processes such as DNA replication and protein synthesis.
Antimicrobial Properties
Research has indicated that compounds similar to [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate exhibit significant antimicrobial activity. For example:
- In vitro studies demonstrated that derivatives of oxazole compounds showed effective inhibition against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several studies have explored the anticancer properties of oxazole derivatives. Notably:
- A study on related compounds indicated that they can induce apoptosis in cancer cell lines by activating caspase pathways .
Case Studies
- Anticancer Efficacy :
- Antimicrobial Activity :
Research Findings
Recent studies have focused on synthesizing new derivatives based on the oxazole core structure to enhance biological activity:
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions such as solvent selection (e.g., dichloromethane or tetrahydrofuran for solubility and stability), temperature control (-78°C to room temperature to minimize side reactions), and stoichiometric ratios of reagents. Purification techniques like column chromatography or recrystallization are critical for isolating high-purity product. Monitoring intermediates via thin-layer chromatography (TLC) or NMR spectroscopy ensures reaction progression .
Q. How can structural characterization of this compound be performed to confirm its molecular configuration?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the 3D structure, including halogen substituent positions and torsion angles. Complementary techniques include:
- NMR spectroscopy : H and C NMR to verify aromatic protons and carbons in the oxazole and benzoate moieties.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- Infrared (IR) spectroscopy : Identification of ester (C=O) and oxazole (C=N) functional groups .
Q. What solvents and reaction conditions are suitable for derivatizing the oxazole ring in this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are ideal for nucleophilic substitution reactions at the oxazole ring. For electrophilic aromatic substitution, use Lewis acids (e.g., AlCl) under anhydrous conditions. Temperature gradients (0–60°C) help control reaction rates and selectivity. Post-reaction quenching with aqueous solutions (e.g., NaHCO) neutralizes acidic byproducts .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bioactivity profiles of this compound across different studies?
- Methodological Answer : Discrepancies in bioactivity may arise from polymorphic variations or solvate formation. SC-XRD (using SHELX or WinGX ) can identify crystal packing differences affecting molecular interactions. Pair this with Hirshfeld surface analysis to map intermolecular contacts (e.g., C–H···O, π-π stacking) that influence stability and binding affinity . Comparative studies using isostructural analogs (e.g., from ) can isolate structural determinants of activity .
Q. What computational strategies are effective for predicting the compound’s mechanism of action against enzyme targets?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) models interactions between the oxazole/benzoate groups and enzyme active sites. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics (MD) simulations (AMBER, GROMACS) evaluate binding stability under physiological conditions. Validate predictions with enzyme inhibition assays (e.g., IC measurements) .
Q. How do halogen substituents (Cl) impact the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 4-chlorophenyl group acts as an electron-withdrawing substituent, directing electrophilic attacks to meta/para positions. In Suzuki-Miyaura coupling, Pd catalysts (e.g., Pd(PPh)) facilitate aryl-aryl bond formation. Kinetic studies under varying temperatures and catalyst loads optimize turnover frequency. Contrast with fluorinated analogs () to assess halogen-specific effects .
Q. What analytical approaches can identify degradation products under oxidative or hydrolytic stress?
- Methodological Answer : Accelerated stability testing (ICH guidelines) with LC-MS/MS tracks degradation pathways. Hydrolysis of the ester bond (pH-dependent) generates 4-chlorobenzoic acid and oxazole-methanol derivatives. Oxidative degradation (HO, UV light) may cleave the oxazole ring, forming nitriles or amides. Use isotopic labeling (O) to trace oxygen incorporation in degradation products .
Data Analysis & Contradiction Resolution
Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Systematic solubility studies using UV-Vis spectroscopy or gravimetric analysis under controlled temperatures (25–60°C) can clarify discrepancies. Solubility parameters (Hansen, Hildebrand) correlate experimental data with solvent polarity. Co-solvency approaches (e.g., ethanol-water mixtures) enhance solubility for biological assays .
Q. Why do SAR studies show inconsistent bioactivity for analogs with minor structural modifications?
- Methodological Answer : Subtle changes (e.g., chloro to methyl substituents) alter steric and electronic profiles. Use 3D-QSAR (CoMFA, CoMSIA) to map pharmacophore requirements. Pair with crystallographic data () to identify critical hydrogen-bonding or hydrophobic interactions. Validate with site-directed mutagenesis on target proteins .
Tables for Key Comparisons
Table 1 : Comparison of Synthetic Methods for Oxazole Derivatives
| Parameter | Current Compound | Fluorinated Analog () |
|---|---|---|
| Optimal Solvent | Dichloromethane | Tetrahydrofuran |
| Reaction Temp. Range | -78°C to RT | 0–40°C |
| Yield (%) | 65–75 | 55–65 |
| Key Side Product | Di-ester adducts | Oxazole ring-opened amides |
Table 2 : Crystallographic Data for Structural Analogues
| Compound | Space Group | Key Intermolecular Contacts | Reference |
|---|---|---|---|
| Current Compound | P2/c | C–H···O (2.85 Å), π-π stacking | |
| 5-Phenyl-oxazole Deriv. | C2/c | N–H···O (3.10 Å), halogen bonding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
